Lipophilicity Differential: XLogP3-AA 2.7 vs. Unsubstituted Cyclohexyl Analog XLogP3-AA 1.8
The 3,3-dimethyl substitution elevates the computed partition coefficient (XLogP3-AA) by 0.9 log units compared to the unsubstituted 3-(cyclohexylamino)propan-1-ol. Target compound XLogP3-AA = 2.7 [1]; comparator XLogP3-AA = 1.8 [2]. Both values were computed using the same XLogP3 3.0 algorithm. A delta of +0.9 logP corresponds to an approximately 8-fold increase in membrane partitioning potential under neutral conditions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 3-(Cyclohexylamino)propan-1-ol: XLogP3-AA = 1.8 |
| Quantified Difference | ΔXLogP3-AA = +0.9 (≈8× higher predicted membrane partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 / 2025.04.14 |
Why This Matters
A 0.9 logP increase translates to significantly higher passive membrane permeability, directly influencing cellular uptake and oral bioavailability predictions in drug discovery programs.
- [1] PubChem. (2026). Compound Summary CID 64469900: 3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1341890-78-5 View Source
- [2] PubChem. (2026). Compound Summary CID 35737: 3-(Cyclohexylamino)propan-1-ol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/35737 View Source
